![molecular formula C10H13BrN2 B1413768 3-[(Azetidin-1-yl)methyl]-5-bromoaniline CAS No. 1862450-90-5](/img/structure/B1413768.png)
3-[(Azetidin-1-yl)methyl]-5-bromoaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Antibacterial and Antifungal Properties : A study synthesized a derivative of azetidine, which showed acceptable antibacterial and antifungal activity, indicating potential use in combating microbial infections (Rao, Prasad, & Rao, 2013).
Catalytic Applications
- Asymmetric Catalysis : Research on enantiopure azetidine derivatives has demonstrated their effectiveness in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights their potential role in synthetic chemistry (Wang et al., 2008).
Antimicrobial Agents
- Potential Antimicrobial Agents : Novel azetidine derivatives have been synthesized and evaluated for antimicrobial properties, with some compounds displaying promising results against bacterial strains (Ansari & Lal, 2009).
Ligand Development
- Nicotinic Receptor Ligands : A study synthesized a novel ligand for nicotinic receptors, indicating potential applications in neuroscience and pharmacology (Karimi & Långström, 2002).
Antiparasitic Activity
- Antileishmanial Activity : Azetidine derivatives have been investigated for antileishmanial activity, with some showing comparable effects to existing antileishmanial drugs, suggesting their potential as therapeutic agents (Singh et al., 2012).
Drug Discovery
- Drug Discovery Applications : Azetidine and oxetane groups have been introduced into heteroaromatic bases, demonstrating utility in drug discovery, particularly in developing kinase inhibitors and antimalarial drugs (Duncton et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCTZDFBBPEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



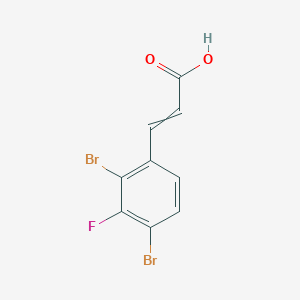
![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)

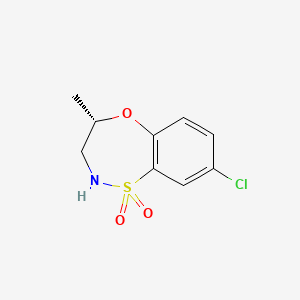
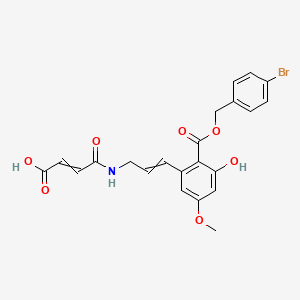

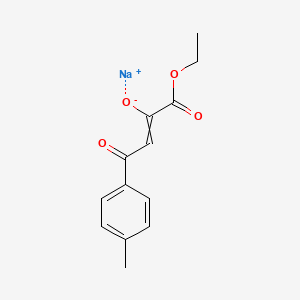

![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
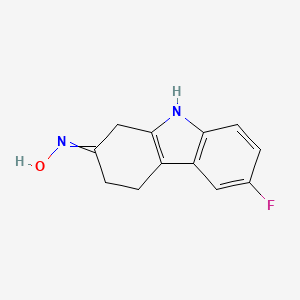
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)